1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline
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Overview
Description
1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline is a complex organic compound with a unique structure that combines elements of furochromen and proline
Preparation Methods
The synthesis of 1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline involves several steps. The initial step typically includes the formation of the furochromen core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the acetylation of L-proline with the furochromen derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other furochromen derivatives and proline-based molecules. Compared to these compounds, 1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline is unique due to its specific combination of functional groups and its potential applications. Some similar compounds include:
- 3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- Indole derivatives with similar structural features .
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO6/c1-12-13-8-15-16(23(2,3)4)11-29-18(15)10-19(13)30-22(28)14(12)9-20(25)24-7-5-6-17(24)21(26)27/h8,10-11,17H,5-7,9H2,1-4H3,(H,26,27)/t17-/m0/s1 |
InChI Key |
KHOHXNBWNHRQEJ-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
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